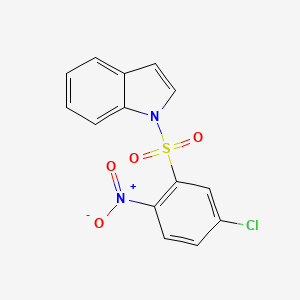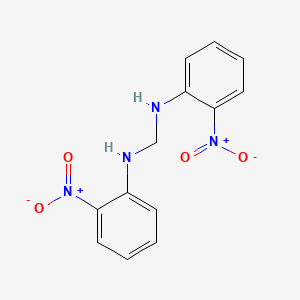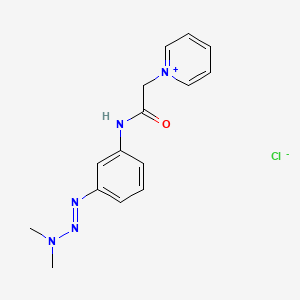![molecular formula C23H30N2O4 B3367368 Benzyl 2-[Benzyl[2-(Boc-amino)ethyl]amino]acetate CAS No. 174799-94-1](/img/structure/B3367368.png)
Benzyl 2-[Benzyl[2-(Boc-amino)ethyl]amino]acetate
Vue d'ensemble
Description
Benzyl 2-[Benzyl[2-(Boc-amino)ethyl]amino]acetate is a compound that features a benzyl group, a Boc-protected amino group, and an ethylamine linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-[Benzyl[2-(Boc-amino)ethyl]amino]acetate typically involves the protection of ethylenediamine with a Boc group, followed by the reaction with benzyl chloroacetate. The reaction conditions often include the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 2-[Benzyl[2-(Boc-amino)ethyl]amino]acetate can undergo various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to benzaldehyde or benzoic acid under strong oxidative conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions, and the resulting amine can participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Trifluoroacetic acid for Boc deprotection.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Free amine after Boc deprotection.
Applications De Recherche Scientifique
Benzyl 2-[Benzyl[2-(Boc-amino)ethyl]amino]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the synthesis of peptide mimetics and other biologically active compounds.
Medicine: Could be used in the development of new pharmaceuticals, particularly those involving peptide-based drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications
Mécanisme D'action
The mechanism of action for Benzyl 2-[Benzyl[2-(Boc-amino)ethyl]amino]acetate primarily involves its role as a protected amine. The Boc group protects the amine during synthetic steps and can be removed under acidic conditions to reveal the free amine, which can then participate in further chemical reactions. This protection-deprotection strategy is crucial in multi-step organic syntheses .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-ethylenediamine: Similar in structure but lacks the benzyl groups.
Benzyl carbamate: Contains a benzyl group and a carbamate but lacks the ethylamine linkage.
N-Boc-1,2-diaminoethane: Similar Boc-protected amine but without the benzyl ester group.
Uniqueness
Benzyl 2-[Benzyl[2-(Boc-amino)ethyl]amino]acetate is unique due to its combination of a Boc-protected amine, benzyl groups, and an ethylamine linkage. This makes it a versatile intermediate in organic synthesis, particularly in the construction of complex molecules and peptide mimetics.
Propriétés
IUPAC Name |
benzyl 2-[benzyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4/c1-23(2,3)29-22(27)24-14-15-25(16-19-10-6-4-7-11-19)17-21(26)28-18-20-12-8-5-9-13-20/h4-13H,14-18H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLHBAAHYRYRCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(CC1=CC=CC=C1)CC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1,1'-Biphenyl]-3,3'-diamine, 2,2',4,4',6,6'-hexanitro-](/img/structure/B3367292.png)










